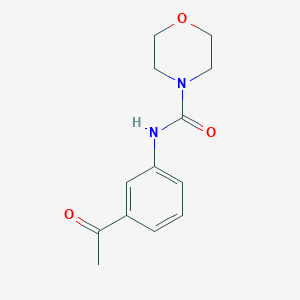

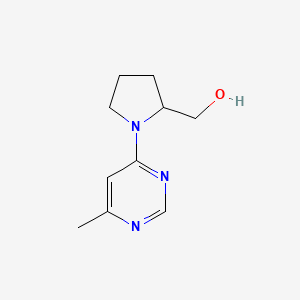

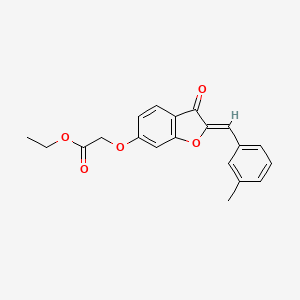

2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,5-dimethyl-4-(morpholinomethyl)phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate” is a derivative of chromene . Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring . They are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Chemical Reactions Analysis

Chromenes can undergo a variety of chemical reactions, depending on the functional groups present . For example, the nitro group might be reduced to an amino group, or the carboxylate group might react with a base to form a carboxylate ion.Applications De Recherche Scientifique

Fluorescent Probes for Hypoxic Cells

A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR), employing a design that integrates morpholine groups. This probe displays desirable properties like high selectivity, "Turn-On" fluorescence response, no cytotoxicity, and dual emission. It was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, highlighting its potential in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Synthesis of Heterocyclic Compounds

Research into the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes has led to the unexpected synthesis of complex scaffolds, including 5H-chromeno[3,4-b]pyridines. This work showcases the versatility of these compounds in generating diverse molecular structures, underlining their importance in synthetic organic chemistry (Korotaev et al., 2015).

Photoelectric Conversion Enhancement

In the realm of renewable energy, carboxylated cyanine dyes related to the core structure of interest have been prepared and investigated for their photophysical and electrochemical properties. These dyes, when used as sensitizers in nanocrystalline TiO2 solar cells, have shown significant improvement in photoelectric conversion efficiency. This co-sensitization strategy with near-IR absorbing cyanine dyes presents a promising method to enhance the photoelectrical properties of dye-sensitized solar cells (Wu et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7/c1-14-10-21(15(2)9-17(14)13-24-5-7-30-8-6-24)32-23(27)19-12-16-11-18(25(28)29)3-4-20(16)31-22(19)26/h3-4,9-12H,5-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFUVZUTZHLIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)

![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)